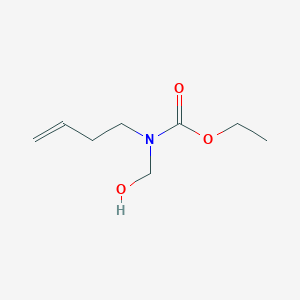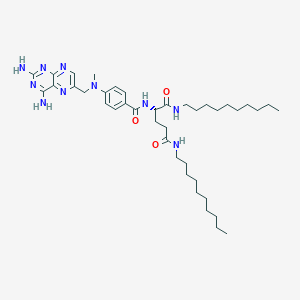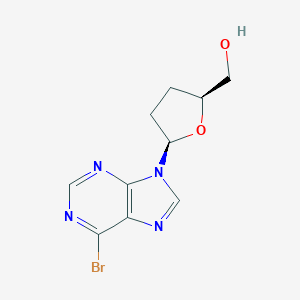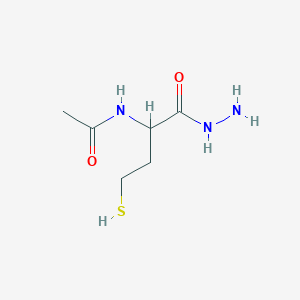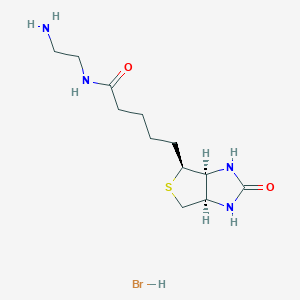
Biotin ethylenediamine hydrobromide
Overview
Description
Biotin ethylenediamine hydrobromide is a derivative of biotin, a water-soluble B-complex vitamin. This compound is widely used in biochemical research, particularly in the labeling of biomolecules. It is known for its high affinity binding to avidin and streptavidin, making it a valuable tool in various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biotin ethylenediamine hydrobromide typically involves the reaction of biotin with ethylenediamine in the presence of hydrobromic acid. The process begins with the activation of biotin, followed by its conjugation with ethylenediamine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The final product is usually obtained as a white to off-white powder .
Chemical Reactions Analysis
Types of Reactions: Biotin ethylenediamine hydrobromide primarily undergoes substitution reactions. It reacts with various functional groups such as carboxyl, phosphonyl, and carbonyl groups. These reactions are facilitated by the presence of the ethylenediamine moiety, which acts as a nucleophile .
Common Reagents and Conditions:
Reagents: Common reagents used in these reactions include N-hydroxysuccinimidyl esters, which react with primary amines.
Major Products: The major products formed from these reactions are biotinylated compounds, which are used in various biochemical assays and labeling techniques .
Scientific Research Applications
Biotin ethylenediamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent for the biotinylation of DNA, carboxylic acids, and other biomolecules.
Medicine: In medical research, this compound is used in diagnostic assays and imaging techniques.
Industry: It is utilized in the manufacturing of diagnostic kits and reagents for various biochemical assays.
Mechanism of Action
Biotin ethylenediamine hydrobromide exerts its effects through the high-affinity binding of biotin to avidin and streptavidin. This interaction is one of the strongest known non-covalent biological interactions. The binding is rapid and stable, making it ideal for various labeling and detection applications . The molecular targets include proteins and nucleic acids that have been biotinylated, allowing for their detection and analysis in various assays .
Comparison with Similar Compounds
- Biotin hydrazide
- N-Biotinyl-ethylenediamine trifluoroacetate salt
- 1-Biotinyl-3,6-dioxa-8-octaneamine hydrochloride
- N-(5-Aminopentyl)biotinamide trifluoroacetate salt
Comparison: Biotin ethylenediamine hydrobromide is unique due to its ethylenediamine moiety, which enhances its reactivity with various functional groups. This makes it more versatile compared to other biotin derivatives, which may have limited reactivity or stability under certain conditions .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S.BrH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNZEZHLDUVMMU-GRIHUTHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628730 | |
| Record name | N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216299-38-6 | |
| Record name | N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)
